N-[3-(dimethylamino)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the dimethylamino group. The final step involves the formation of the propanamide linkage.
Preparation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Dimethylamino Group: This step involves the alkylation of the pyrazole ring with a dimethylaminoalkyl halide.
Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.
Industrial Production Methods
Industrial production of N1-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of an amino derivative.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N1-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with neurotransmitter receptors, while the nitro group can participate in redox reactions within biological systems. The pyrazole ring may also contribute to the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but lacking the pyrazole ring and nitro group.
3-(Dimethylamino)-1-propylamine: Another related compound with a simpler structure, used in similar applications.
Uniqueness
N~1~-[3-(DIMETHYLAMINO)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the pyrazole ring and nitro group, which confer specific chemical and biological properties not found in simpler analogs. These structural features enhance its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.
Properties
Molecular Formula |
C12H21N5O3 |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H21N5O3/c1-10-11(17(19)20)9-14-16(10)8-5-12(18)13-6-4-7-15(2)3/h9H,4-8H2,1-3H3,(H,13,18) |
InChI Key |
BFBZMMXOSWNPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NCCCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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